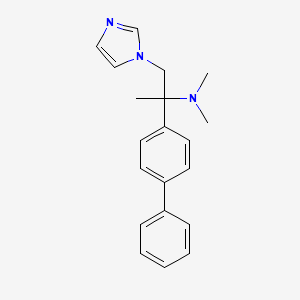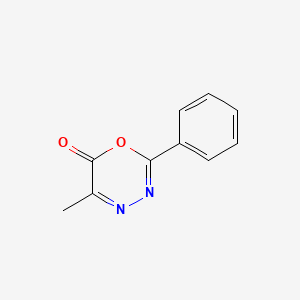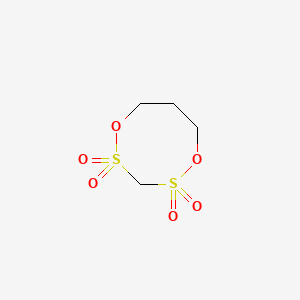![molecular formula C11H14N2O3 B14345801 Methyl 3-[(dimethylcarbamoyl)amino]benzoate CAS No. 104800-28-4](/img/structure/B14345801.png)
Methyl 3-[(dimethylcarbamoyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(dimethylcarbamoyl)amino]benzoate is an organic compound with the molecular formula C11H14N2O3 It is a derivative of benzoic acid and is characterized by the presence of a dimethylcarbamoyl group attached to the amino group on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(dimethylcarbamoyl)amino]benzoate typically involves the reaction of methyl 3-aminobenzoate with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-[(dimethylcarbamoyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Benzoic acid derivatives
Reduction: Amino derivatives
Substitution: Nitro or halogenated benzoate derivatives
Wissenschaftliche Forschungsanwendungen
Methyl 3-[(dimethylcarbamoyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-[(dimethylcarbamoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylcarbamoyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-aminobenzoate: Lacks the dimethylcarbamoyl group, resulting in different chemical and biological properties.
Methyl 4-[(dimethylcarbamoyl)amino]benzoate: Similar structure but with the carbamoyl group at a different position on the benzene ring.
Ethyl 3-[(dimethylcarbamoyl)amino]benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 3-[(dimethylcarbamoyl)amino]benzoate is unique due to the specific positioning of the dimethylcarbamoyl group, which influences its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
104800-28-4 |
|---|---|
Molekularformel |
C11H14N2O3 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
methyl 3-(dimethylcarbamoylamino)benzoate |
InChI |
InChI=1S/C11H14N2O3/c1-13(2)11(15)12-9-6-4-5-8(7-9)10(14)16-3/h4-7H,1-3H3,(H,12,15) |
InChI-Schlüssel |
MQUQPDUDGMKXMV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)NC1=CC=CC(=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


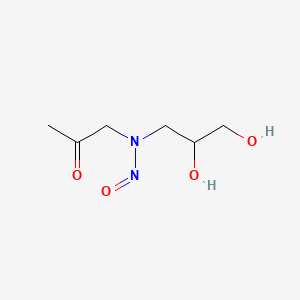

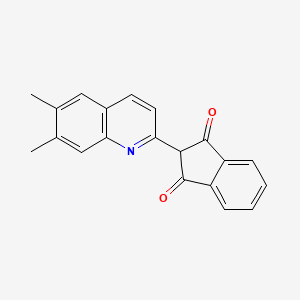

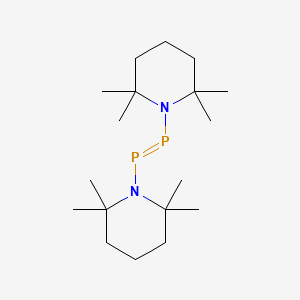
![3,3'-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14345755.png)
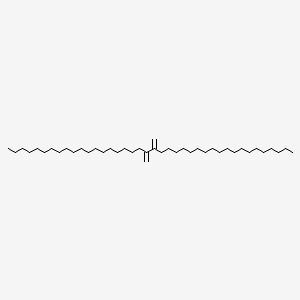

![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-](/img/structure/B14345784.png)
![(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane](/img/structure/B14345794.png)

